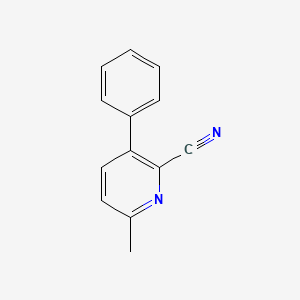

6-Methyl-3-phenylpyridine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68164-78-3 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

6-methyl-3-phenylpyridine-2-carbonitrile |

InChI |

InChI=1S/C13H10N2/c1-10-7-8-12(13(9-14)15-10)11-5-3-2-4-6-11/h2-8H,1H3 |

InChI Key |

FHGUTTYNYVEDNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 3 Phenylpyridine 2 Carbonitrile and Advanced Analogs

Foundational Synthetic Routes to Pyridine-2-carbonitrile (B1142686) Systems

The construction of the pyridine-2-carbonitrile framework can be achieved through several classical and contemporary synthetic strategies. These methods often involve the condensation and cyclization of acyclic precursors, providing a versatile entry to a variety of substituted pyridines.

Knoevenagel Condensation and Subsequent Cyclization Strategies

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and serves as a key step in numerous pyridine (B92270) syntheses. google.commdpi.comnouryon.com This reaction typically involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a nitrile, with an aldehyde or ketone. google.comnouryon.com For the synthesis of pyridine-2-carbonitriles, this initial condensation is followed by a cyclization cascade.

A general approach involves the reaction of an α,β-unsaturated carbonyl compound with an active methylene nitrile, such as cyanoacetamide, in the presence of a base. The initial Michael addition of the nitrile to the unsaturated system is followed by cyclization and subsequent aromatization to yield the desired pyridine ring. The versatility of this method allows for the introduction of various substituents on the pyridine core by choosing appropriately substituted precursors.

For instance, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with malononitrile (B47326) or cyanoacetamide in the presence of a base and an ammonium (B1175870) source is a well-established route to highly substituted cyanopyridines. The reaction proceeds through a series of condensation, Michael addition, and cyclization-aromatization steps.

| Precursor 1 | Precursor 2 | Reagents | Conditions | Product Type | Reference |

| Aryl aldehyde | Malononitrile | Piperidine (B6355638) | Ethanol (B145695), Reflux | 2-Amino-3-cyanopyridine (B104079) | nih.gov |

| Chalcone | Cyanoacetamide | Sodium ethoxide | Ethanol, Reflux | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | chemicalbook.com |

| Pyridinecarbaldehyde | Malononitrile | None (catalyst-free) | H2O:EtOH, Room Temp | 2-(Pyridinylmethylene)malononitrile | mdpi.com |

This table presents examples of Knoevenagel condensation-based reactions for the synthesis of cyanopyridine derivatives.

Utilization of β-Keto Nitriles and Related Precursors in Pyridine Annulation

β-Keto nitriles are highly versatile building blocks for the synthesis of a wide range of heterocyclic compounds, including substituted pyridines. Their inherent functionality, combining a ketone and a nitrile group, allows for multiple reaction pathways to construct the pyridine ring.

One common strategy involves the multicomponent reaction of a β-keto nitrile, an aldehyde, and an ammonium source. This approach, often referred to as a modified Hantzsch pyridine synthesis, allows for the rapid assembly of polysubstituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Another powerful method is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, a precursor to a cyclic ketone after hydrolysis. google.comnih.govprepchem.comresearchgate.net While classically used for carbocycle synthesis, variations of this chemistry can be applied to the formation of heterocyclic systems. For pyridine synthesis, a precursor containing two nitrile groups, or a nitrile and another suitable functional group, can be designed to undergo intramolecular cyclization to form the pyridine ring.

| Precursor 1 | Precursor 2 | Reagents | Conditions | Product Type | Reference |

| β-Keto nitrile | Aldehyde, Malononitrile | Ammonium acetate (B1210297) | Solvent-free, Heat | Polysubstituted pyridine | google.com |

| β-Keto nitrile | Enaminone | Lewis Acid | Dioxane, Reflux | Substituted pyridine | researchgate.net |

| Dinitrile | Base | Solvent | Intramolecular cyclization | β-Enaminonitrile | google.comnih.govprepchem.comresearchgate.net |

This table provides illustrative examples of the use of β-keto nitriles and related precursors in pyridine synthesis.

Directed Synthesis of the 6-Methyl-3-phenylpyridine Nucleus

The specific synthesis of 6-methyl-3-phenylpyridine-2-carbonitrile requires careful consideration of regioselectivity to ensure the correct placement of the methyl, phenyl, and cyano groups on the pyridine ring.

Approaches for Regioselective Introduction of Phenyl and Methyl Substituents

The regioselective introduction of substituents onto a pyridine ring can be achieved through either the cyclization of appropriately substituted acyclic precursors or the post-functionalization of a pre-formed pyridine ring. For the target molecule, a convergent approach involving the construction of the ring with the desired substituents already in place is often more efficient.

Multicomponent reactions offer a powerful tool for achieving regioselectivity. For instance, a four-component reaction between an enaminone, a 1,3-dicarbonyl compound, an aldehyde, and an ammonium salt can lead to the formation of highly substituted pyridines with predictable regiochemistry. evitachem.com To synthesize the 6-methyl-3-phenylpyridine core, one could envision a reaction involving a phenyl-substituted enaminone and a methyl-containing dicarbonyl compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide another avenue for the regioselective introduction of a phenyl group. echemi.com A pre-functionalized pyridine bearing a halogen or a triflate at the 3-position can be coupled with phenylboronic acid to introduce the phenyl substituent.

Strategies for Constructing the Carbonitrile Functionality

The introduction of the carbonitrile group at the 2-position of the pyridine ring is a critical step. This can be achieved either during the ring-forming cyclization or by functionalization of a pre-existing pyridine.

Many foundational pyridine syntheses, particularly those involving malononitrile or cyanoacetamide, directly incorporate the cyano group into the final product. mdpi.comnih.gov For example, a multicomponent reaction involving malononitrile would directly yield a 2-amino-3-cyanopyridine derivative, which could then be further modified if necessary.

Alternatively, a pre-formed pyridine ring can be cyanated. This often involves the conversion of a leaving group, such as a halogen, at the 2-position with a cyanide source, often facilitated by a transition metal catalyst. Another approach is the Sandmeyer-type reaction, where a 2-aminopyridine (B139424) is converted to the corresponding diazonium salt and subsequently displaced by a cyanide nucleophile.

Catalytic Systems and Reaction Optimization in Pyridine Synthesis

The development of advanced catalytic systems has significantly improved the efficiency, selectivity, and environmental footprint of pyridine synthesis. Both homogeneous and heterogeneous catalysts have been employed to facilitate various pyridine-forming reactions.

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have proven to be highly effective in promoting cross-coupling and cyclization reactions for pyridine synthesis. evitachem.comechemi.comorgsyn.org For instance, palladium catalysts are widely used for Suzuki and other cross-coupling reactions to introduce aryl substituents with high regioselectivity. echemi.com Rhodium catalysts have been shown to effectively catalyze the [2+2+2] cycloaddition of alkynes and nitriles to form pyridine rings.

In recent years, the use of nanocatalysts and metal-organic frameworks (MOFs) has gained traction due to their high activity, selectivity, and recyclability. These heterogeneous catalysts can facilitate multicomponent reactions under milder conditions, often in greener solvents or even under solvent-free conditions.

Reaction optimization is crucial for maximizing the yield and purity of the desired pyridine derivative. Key parameters that are often screened include the choice of catalyst, solvent, base, temperature, and reaction time. For multicomponent reactions, the stoichiometry of the reactants also plays a critical role in directing the reaction towards the desired product and minimizing side reactions. evitachem.com

| Catalyst | Reaction Type | Substrates | Conditions | Key Advantages | Reference |

| Pd(OAc)2/dppf | Suzuki Coupling | Halopyridine, Phenylboronic acid | Base, Solvent, Heat | High regioselectivity for C-C bond formation | echemi.com |

| [RhCp*Cl2]2 | C-H Activation/Annulation | Oxime, Alkyne | AgSbF6, DCE, Heat | Access to polysubstituted pyridines | orgsyn.org |

| Fe3O4@SiO2-NH2 | Multicomponent Reaction | Aldehyde, Malononitrile, β-Ketoester, Ammonium acetate | Solvent-free, 80 °C | Recyclable catalyst, green conditions | google.com |

| L-proline | Knoevenagel/Michael/Cyclization | Aldehyde, Malononitrile, Ketone | Ethanol, Reflux | Organocatalysis, mild conditions | nih.gov |

This table summarizes various catalytic systems and their applications in the synthesis of substituted pyridines.

Modern Synthetic Techniques for Enhanced Efficiency

The pursuit of sustainable chemical processes has driven the adoption of innovative technologies that minimize waste, reduce reaction times, and improve energy efficiency. For the synthesis of polysubstituted pyridines, microwave irradiation and solvent-free reaction conditions have emerged as powerful tools. These methods often align with the principles of green chemistry, offering significant advantages over traditional heating methods. nih.govrasayanjournal.co.in

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of a wide array of heterocyclic compounds, including pyridine derivatives. nih.govfrontiersin.org This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, increased product yields, and improved purity profiles by minimizing the formation of side products. jocpr.com

The synthesis of substituted 2-amino-3-cyanopyridines, which are structurally related to this compound, is often achieved through a one-pot, multi-component reaction. nih.govresearchgate.net A typical approach involves the condensation of an aldehyde, a ketone, an active methylene nitrile (such as malononitrile), and ammonium acetate as the nitrogen source. researchgate.netsemanticscholar.org Under microwave irradiation, this condensation proceeds rapidly, often in a matter of minutes, compared to several hours required for conventional heating. researchgate.netacs.org

For the synthesis of analogs of this compound, a similar strategy can be envisioned. For instance, the reaction of benzaldehyde, acetone (B3395972) (or a related ketone), malononitrile, and ammonium acetate under microwave irradiation would be a plausible route. The reaction conditions, such as temperature, time, and solvent (if any), can be optimized to maximize the yield of the desired product. The use of ethanol as a solvent is common in these reactions as it couples efficiently with microwaves. researchgate.netacs.org

Detailed research findings from analogous syntheses demonstrate the efficacy of this approach. For example, the synthesis of various 2-amino-4,6-diaryl-3-cyanopyridines has been successfully carried out in high yields using microwave irradiation. researchgate.net These protocols highlight the versatility of microwave-assisted synthesis for accessing a diverse range of substituted pyridine derivatives.

Table 1: Microwave-Assisted Synthesis of Substituted Pyridine Analogs

| Reactants | Reaction Conditions | Product | Yield (%) | Reaction Time (min) | Reference |

|---|---|---|---|---|---|

| p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | Microwave irradiation in ethanol | Substituted 3-pyridinecarbonitriles | 82-94 | 2-7 | nih.govresearchgate.netacs.org |

| 4'-Hydroxy chalcones, malononitrile, ammonium acetate | Solventless, Microwave irradiation (600 W) | 2-amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines | High | Not specified | researchgate.net |

| Chalcones, 3-aminobut-2-enenitrile, ammonium acetate | Microwave irradiation (130-140 °C) in ethanol | 2,4,6-trisubstituted pyridine-3-carbonitriles | 49-90 | 10-30 | jocpr.com |

Solvent-free reactions, often conducted under microwave irradiation or with grinding techniques, represent a significant advancement in green chemistry. rasayanjournal.co.in By eliminating the need for volatile organic solvents, these methods reduce environmental pollution, decrease costs, and simplify product isolation. mdpi.com The synthesis of functionalized pyridines is particularly amenable to solvent-free conditions, often leading to higher yields and shorter reaction times compared to solvent-based systems. researchgate.netmdpi.com

A common solvent-free approach for pyridine synthesis involves the solid-state reaction of the starting materials. For instance, the one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate can be carried out by simply mixing the reactants and irradiating them in a microwave oven without any solvent. researchgate.netsemanticscholar.org This method is not only environmentally friendly but also highly efficient.

The principles of green chemistry can be further applied by utilizing catalysts that are reusable and non-toxic. While many of these reactions can proceed without a catalyst, the use of solid acid or base catalysts can sometimes enhance the reaction rate and selectivity. Furthermore, the development of multicomponent reactions (MCRs) is a key aspect of green pyridine synthesis, as they allow for the construction of complex molecules in a single step, thereby increasing atom economy and reducing waste. nih.govmdpi.com

The synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives, for example, has been efficiently achieved through a three-component condensation of alkenes, ketones, and ammonium acetate under solvent-free conditions at elevated temperatures. mdpi.com This demonstrates the feasibility of extending such green methodologies to the synthesis of a wide variety of pyridine-based compounds, including this compound and its analogs.

Table 2: Solvent-Free and Green Chemistry Approaches for Pyridine Synthesis

| Reactants | Reaction Conditions | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Aromatic alkenes, aromatic ketones, ammonium acetate | Solvent-free, 80 °C | 4,6-diaryl-3-cyano-2-pyridones | High | Short | mdpi.com |

| Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate | Solvent-free, Microwave irradiation | 2-amino-3-cyanopyridine derivatives | High | 7-9 min | researchgate.netsemanticscholar.org |

| Aldehydes, cyclic ketones, ammonium acetate, malononitrile | Ultrasound irradiation, room temperature, SBA-15@ADMPT/H5PW10V2O40 nanocatalyst | Highly substituted pyridines | 79-95 | Short | tandfonline.com |

Chemical Reactivity and Derivatization Studies of 6 Methyl 3 Phenylpyridine 2 Carbonitrile

Reactivity of the Nitrile Functional Group

The carbonitrile (cyano) group at the C2 position of the pyridine (B92270) ring is a versatile functional handle for various chemical modifications. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the entire group can undergo transformations such as hydrolysis.

The nitrile group in 2-cyanopyridines is electrophilic and can react with a variety of nucleophiles. The reactivity is enhanced by the electron-withdrawing nature of the pyridine ring. A notable example of this reactivity is the reaction of 2-cyanopyridine (B140075) derivatives with N-terminal cysteine residues in peptides. nih.gov This reaction proceeds via a nucleophilic addition of the cysteine's thiol group to the nitrile carbon, initiating a cascade that results in the formation of a thiazoline (B8809763) ring and cleavage of the peptide bond. nih.gov

The proposed mechanism involves the initial reversible formation of a thioimidate intermediate through the nucleophilic attack of the thiol. This is followed by an intramolecular cyclization where the amide nitrogen of the cysteine attacks the thioimidate carbon, leading to a 2-amidethiazolidine intermediate. Subsequent irreversible hydrolysis of the amide bond results in the formation of a stable thiazoline ring. nih.gov

The efficiency of this reaction is influenced by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups tend to increase the reactivity of the 2-cyanopyridine towards nucleophilic attack. nih.gov

Table 1: Reactivity of Various 2-Cyanopyridines with Cysteine Methyl Ester nih.gov

| 2-Cyanopyridine Derivative | Yield of Thiazoline Product (%) |

| 2-Cyanopyridine | 67 |

| 3-Trifluoromethyl-2-cyanopyridine | 29 |

| 5-Trifluoromethyl-2-cyanopyridine | 73 |

| 4-Fluoro-2-cyanopyridine | 97 |

| 5-Fluoro-2-cyanopyridine | 94 |

| 5-Bromo-2-cyanopyridine | - |

The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. This transformation is a common strategy for converting nitriles into other important functional groups. The hydrolysis of cyanopyridines can be performed to produce the corresponding amides (picolinamide, nicotinamide, and isonicotinamide) and carboxylic acids (picolinic acid, nicotinic acid, and isonicotinic acid).

Transformations Involving the Pyridine Core and Substituents

The pyridine ring itself, along with its methyl and phenyl substituents, offers sites for further chemical modification. These transformations include electrophilic and nucleophilic aromatic substitution reactions, as well as reactions involving the methyl group.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring.

In 6-methyl-3-phenylpyridine-2-carbonitrile, the pyridine ring is substituted with a methyl group (electron-donating, activating), a phenyl group (can be weakly activating or deactivating), and a cyano group (electron-withdrawing, deactivating). The directing effects of these substituents must be considered. The methyl group at C6 directs electrophiles to the ortho and para positions (C5 and C3, respectively, though C3 is already substituted). The phenyl group at C3 would direct to its ortho and para positions on the phenyl ring itself, and also influence the pyridine ring. The strongly deactivating cyano group at C2 would direct incoming electrophiles to the meta position (C4 and C6, though C6 is substituted).

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic rings like pyridine, especially when activated by electron-withdrawing groups. libretexts.org In this compound, the cyano group at the C2 position is a strong electron-withdrawing group, which can activate the ring for nucleophilic attack.

One potential SNAr pathway involves the displacement of a suitable leaving group from the pyridine ring. If a good leaving group, such as a halide, were present at the C4 or C6 position, it would be susceptible to displacement by a nucleophile.

Another interesting possibility is the displacement of the cyanide group itself. Studies have shown that the cyano group at the 2- or 4-position of pyridinium (B92312) ions can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov This provides a potential route for introducing other functional groups at the C2 position of the pyridine core. The reactivity order for leaving groups in these reactions with piperidine (B6355638) was found to be 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov

The methyl group at the C6 position of the pyridine ring can also be a site for derivatization. One common strategy to enhance the reactivity of a methyl group on a pyridine ring is through the formation of the corresponding pyridine N-oxide. The N-oxide functionality increases the acidity of the methyl protons, making them more susceptible to deprotonation and subsequent reaction with electrophiles. This strategy allows for a variety of transformations, such as condensation reactions with aldehydes or other electrophiles. Following the desired functionalization of the methyl group, the N-oxide can be removed by reduction to regenerate the pyridine.

Access to Fused Heterocyclic Systems via Pyridine Carbonitrile Intermediates

General methodologies exist for the synthesis of the target heterocyclic systems from various pyridine precursors, but their direct application using this compound is not documented in the available literature.

Coordination Chemistry and Ligand Design Principles

Pyridinecarbonitriles are recognized as versatile ligands in coordination chemistry due to the presence of two potential donor sites: the pyridine ring nitrogen and the nitrile group nitrogen. nih.govmdpi.com This allows for various coordination modes, including monodentate and bridging interactions.

Ligand Design Strategies for Specific Coordination Geometries

The molecular architecture of this compound presents a unique combination of steric and electronic features that can be strategically exploited in ligand design to achieve specific coordination geometries around a metal center. The thoughtful manipulation of these characteristics allows for the rational design of metal complexes with tailored structural and, consequently, functional properties. The primary coordinating atoms are the nitrogen of the pyridine ring and the nitrogen of the nitrile group, which can act in concert or independently to direct the assembly of coordination compounds.

The presence of both a pyridine and a cyano group at the 2-position allows this compound to potentially act as a bidentate chelating ligand. researchgate.netmdpi.com This chelation would involve the formation of a stable five-membered ring with a metal ion, a common and favored arrangement in coordination chemistry. dergipark.org.tr This bidentate coordination mode is a powerful tool for creating predictable and robust coordination spheres. For instance, in the presence of a metal ion that favors octahedral geometry, two molecules of this compound could coordinate in a facial (fac) or meridional (mer) fashion, leading to distinct isomers with different physical and chemical properties. rsc.org The choice between these isomeric forms can often be influenced by the steric demands of other ligands in the coordination sphere or by the reaction conditions.

The substituents on the pyridine ring, namely the 6-methyl and 3-phenyl groups, play a crucial role in dictating the ultimate coordination geometry. The methyl group at the 6-position, ortho to the pyridine nitrogen, introduces significant steric hindrance. rsc.orgresearchgate.net This steric bulk can influence the approach of the ligand to the metal center and may prevent the coordination of multiple bulky ligands, thereby favoring lower coordination numbers or specific spatial arrangements. For example, in a square planar complex, the steric clash between the 6-methyl groups of two adjacent ligands could be minimized by adopting a trans configuration. In contrast, a metal center with a smaller ionic radius might be able to accommodate a cis arrangement, leading to a distorted tetrahedral or square pyramidal geometry.

Beyond chelation, this compound can also function as a monodentate or a bridging ligand. As a monodentate ligand, it would typically coordinate through the more basic pyridine nitrogen. mdpi.comresearchgate.net The nitrile group, being a weaker Lewis base, would only coordinate if the metal center is sufficiently Lewis acidic or if steric factors around the pyridine nitrogen are prohibitive. mdpi.com In its bridging capacity, the ligand could link two metal centers, with the pyridine nitrogen coordinating to one metal and the nitrile nitrogen to another. This bridging mode is instrumental in the construction of coordination polymers and metal-organic frameworks (MOFs), where the geometry of the resulting extended structure is dictated by the coordination preferences of the metal ion and the length and rigidity of the bridging ligand. rsc.org

The interplay between the potential for bidentate chelation and the steric constraints imposed by the 6-methyl group provides a strategic avenue for controlling coordination geometries. For instance, with larger metal ions, bidentate coordination leading to octahedral or other high-coordination number geometries might be favored. Conversely, with smaller or more sterically demanding metal centers, the ligand might be forced to adopt a monodentate coordination mode, or the steric repulsion between ligands could lead to distorted geometries. The selective use of ancillary ligands with varying steric bulk can also be employed to systematically manipulate the coordination environment and isolate complexes with desired geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental NMR data, including chemical shifts (δ), coupling constants (J), and correlation signals, are unavailable for this compound.

Proton (¹H) NMR Analysis

Specific ¹H NMR spectral data, which would provide information on the chemical environment of the protons within the molecule, could not be found.

Carbon (¹³C) NMR and DEPT Spectroscopy

Specific ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) data are not available. This information would be crucial for identifying the number of unique carbon environments and determining the type of each carbon atom (CH₃, CH₂, CH, or quaternary).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

No 2D NMR spectra such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) were found for this compound. These techniques are essential for establishing the connectivity between protons and carbons, which is fundamental to confirming the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound (such as the nitrile C≡N stretch and aromatic C-H and C=C vibrations), is not available.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data, which would provide the exact molecular weight and elemental composition of this compound, could not be located. This analysis is critical for confirming the molecular formula and aiding in the elucidation of fragmentation patterns.

Due to the absence of specific experimental data for this compound, a detailed and accurate article conforming to the provided outline cannot be generated at this time.

Spectroscopic and Crystallographic Analysis of this compound and Related Derivatives

The structural and electronic properties of substituted pyridine derivatives are of significant interest in various fields of chemistry. This article focuses on the spectroscopic and crystallographic characterization of pyridine-based compounds, with a particular emphasis on methodologies applicable to this compound. Due to the limited availability of specific experimental data for this exact compound, findings from closely related structures will be utilized to provide insights into its expected characteristics.

Spectroscopic Characterization and Structural Elucidation Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For pyridine (B92270) derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π → π* and n → π* transitions associated with the aromatic rings and any attached functional groups. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the pyridine ring, as well as the solvent used for the analysis.

In a study of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives, which are structurally related to 6-Methyl-3-phenylpyridine-2-carbonitrile, the UV-Vis spectra revealed characteristic absorption bands. These bands are attributed to electronic transitions within the π-system of the pyridine ring and charge-transfer interactions involving the nitro-chromophore and the aromatic system. nih.gov The observed transitions are generally assigned as π→π* electronic excitations. nih.gov

For a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives, the characteristic absorption bands were observed in the region of 250 to 390 nm, corresponding to π → π* and n → π* transitions within the substituted pyridine system. researchgate.net Based on these findings for analogous compounds, the UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to electronic transitions within its substituted pyridine framework.

Table 1: Representative UV-Vis Absorption Data for Related Pyridine Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Assigned Transitions |

| 2-N-Phenylamino-6-methyl-3-nitropyridine | Not Specified | Not Specified | π→π |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile Derivatives | Not Specified | 250-390 | π → π and n → π* |

Note: This table presents data from structurally similar compounds to infer the expected spectroscopic behavior of this compound.

For instance, the crystal structure of 2-N-phenylamino-3-nitro-6-methylpyridine revealed a non-planar conformation. nih.gov In this molecule, the nitro group is slightly twisted relative to the pyridine ring, and there is a dihedral angle between the pyridine and phenyl rings. nih.gov

In another related compound, 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, single-crystal X-ray diffraction analysis showed that the compound crystallizes in the triclinic crystal system with the P-1 space group. researchgate.net The analysis also revealed the presence of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal packing. researchgate.net These examples highlight the detailed structural information that can be obtained from X-ray crystallography, including conformational details and intermolecular interactions. The solid-state structure of this compound would be definitively determined by such an analysis, providing valuable data on its molecular geometry and packing in the crystalline state.

Table 2: Selected Crystallographic Data for a Related Heterocyclic Compound

| Parameter | Value for 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile researchgate.net |

| Empirical Formula | C14H12N4O |

| Formula Weight | 252.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4788(7) |

| b (Å) | 8.8433(7) |

| c (Å) | 10.7377(9) |

| α (°) | 103.456(7) |

| β (°) | 99.207(8) |

| γ (°) | 92.451(8) |

| Volume (Å3) | 588.55(9) |

| Z | 2 |

Note: This table presents crystallographic data for a structurally related compound to illustrate the type of information obtained from X-ray crystallography.

Computational and Theoretical Investigations of 6 Methyl 3 Phenylpyridine 2 Carbonitrile

Density Functional Theory (DFT) Applications in Molecular Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT methods are widely used to predict geometries, electronic behavior, and spectroscopic properties of aromatic and heterocyclic systems, including pyridine (B92270) derivatives. chemmethod.com

DFT calculations on the analogous molecule, 2-phenylpyridine, show that the ground state is not planar. The steric repulsion between the hydrogen atoms on the adjacent rings is balanced by the stabilizing effect of π-conjugation. Studies using the B3LYP functional have calculated this twist angle to be approximately 21–23 degrees. researchgate.netresearchgate.net The optimization process also provides precise values for bond lengths and angles. For pyridine derivatives, DFT calculations with basis sets like 6-311++G(d,p) have shown excellent agreement with experimental data obtained from X-ray diffraction, with deviations often less than 0.02 Å for bond lengths and 2° for bond angles. chemmethod.com For 6-methyl-3-phenylpyridine-2-carbonitrile, the presence of the methyl group at the 6-position would likely increase steric strain, leading to a larger dihedral angle compared to the unsubstituted 2-phenylpyridine.

| Parameter | Typical Calculated Value |

|---|---|

| Inter-ring C-C Bond Length | ~1.49 Å |

| Pyridine C-N Bond Length | ~1.34 Å |

| Phenyl C-C-C Bond Angle | ~120.0° |

| Pyridine C-N-C Bond Angle | ~117.0° |

| Phenyl-Pyridine Dihedral Angle | 20° - 40° |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

In studies of related methyl-phenylpyridine systems, such as the fac-Tris(3-methyl-2-phenylpyridine)Ir(III) complex, DFT calculations show that the HOMO is primarily localized on the π orbitals of the phenyl rings, while the LUMO is dominated by the π* orbitals of the pyridine rings. psu.edu This separation is expected in this compound, where the phenyl group is electron-rich and the pyridine ring, substituted with an electron-withdrawing carbonitrile group, is electron-deficient. The calculated HOMO-LUMO gap for the aforementioned iridium complex was 3.66 eV. psu.edu A smaller gap generally implies higher reactivity and easier electronic excitation. DFT calculations also allow for the analysis of charge distribution through methods like Natural Population Analysis (NPA), which can identify electrophilic and nucleophilic sites within the molecule. ijcps.org

| Molecular Orbital | Calculated Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -4.75 | Phenyl Ring (π orbitals) |

| LUMO | -1.09 | Pyridine Ring (π* orbitals) |

| HOMO-LUMO Gap | 3.66 | N/A |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax). These theoretical predictions are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions (e.g., π → π* or n → π*).

The accuracy of TD-DFT depends on the choice of functional and basis set. Studies on styrylpyridine derivatives have shown that the B3LYP functional can produce reliable λmax values, with mean errors as low as 12 nm when compared to experimental data in solution. nih.govresearchgate.net For a tris(3-methyl-2-phenylpyridine)Ir(III) complex, TD-DFT calculations predicted metal-to-ligand charge transfer (MLCT) bands at 427.5 nm and 473.3 nm, which aligned closely with the experimental observations at 430 nm and 475 nm, respectively, validating the computational approach. psu.edu A similar validation process would be essential for confirming the predicted spectroscopic properties of this compound.

| Transition | Calculated λmax (nm) | Experimental λmax (nm) |

|---|---|---|

| Singlet Excitation (S1) | 427.5 | 430 |

| Triplet Excitation (T1) | 473.3 | 475 |

The rotation around the single bond connecting the phenyl and pyridine rings is restricted by a torsional energy barrier. This barrier arises from the interplay between the destabilizing steric repulsion that occurs in the planar conformation and the stabilizing π-conjugation that is maximized at planarity. karatekin.edu.tr DFT calculations are used to map the potential energy surface by systematically rotating the dihedral angle and calculating the energy at each step.

For 2-phenylpyridine, the barrier to rotation through the planar state (where steric hindrance is maximal) is relatively low, calculated to be around 1 kcal/mol. researchgate.net The barrier to reach the perpendicular conformation (where π-conjugation is broken) is significantly higher. In this compound, the steric clash between the methyl group at the 6-position of the pyridine ring and the ortho-hydrogen of the phenyl ring would be the dominant steric interaction. This is expected to raise the energy of the planar conformation significantly, resulting in a higher rotational barrier compared to the unsubstituted analogue. rsc.org Such calculations are critical for understanding the molecule's dynamic behavior and conformational flexibility.

| Method | Barrier at 0° (kcal/mol) | Barrier at 90° (kcal/mol) | Equilibrium Angle (°) |

|---|---|---|---|

| HF/6-31G(d) | 1.64 | 2.51 | 36.1 |

| B3LYP/6-31G(d) | 0.89 | 3.80 | 23.0 |

| MP2/6-31G(d) | 1.90 | 3.24 | 33.1 |

Ab Initio Computational Methods for Electronic Structure

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. temple.edu Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While often more computationally demanding than DFT, they are valuable for providing benchmark data and validating DFT results.

In studies of phenylpyridines, both HF and MP2 methods have been used to calculate molecular geometries and rotational barriers. researchgate.net It has been observed that HF theory, which does not account for electron correlation in the same way as DFT or MP2, tends to predict larger dihedral angles between the aromatic rings. karatekin.edu.tr Comparing results from different levels of theory (HF, MP2, and various DFT functionals) provides a more robust and reliable understanding of a molecule's electronic structure and conformational preferences. researchgate.net

Theoretical Mechanistic Elucidation of Synthetic Reactions

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies for each step of a proposed reaction pathway. This allows for a detailed, step-by-step understanding of how reactants are converted into products.

The synthesis of substituted pyridines can be achieved through various methods, including multi-component reactions and cascade reactions involving electrocyclization. nih.govnih.gov For instance, the synthesis of the related 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied, where the mechanistic pathway of the acid-induced cyclization of a dienamide intermediate was elucidated. researchgate.net Although a specific theoretical study on the synthesis of this compound is not available, DFT methods could be applied to investigate its formation. Such a study would involve modeling the reaction of appropriate precursors, calculating the energies of all potential intermediates and transition states, and identifying the rate-determining step, thereby providing valuable insights for optimizing synthetic conditions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. In the context of chemical reactivity and physical properties, QSAR models can be instrumental in predicting the behavior of new or untested molecules based on the properties of known compounds.

For the specific compound, this compound, and its derivatives, QSAR studies focusing on chemical reactivity and physical properties are not extensively documented in publicly available literature. Research in this area often gravitates towards the biological activities of pyridine-based compounds due to their prevalence in medicinal chemistry. chemrevlett.comchemrevlett.comresearchpublish.com

However, the principles of QSAR can be applied to predict various physicochemical properties of this compound. Such models would typically involve the calculation of a range of molecular descriptors that encode different aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

A hypothetical QSAR study on a series of pyridinecarbonitrile derivatives, including this compound, to predict a specific physical property like boiling point or a reactivity parameter, would follow a general workflow. This would involve:

Dataset compilation: A set of structurally related pyridinecarbonitrile compounds with experimentally determined values for the property of interest would be gathered.

Descriptor calculation: For each molecule in the dataset, a variety of molecular descriptors would be calculated using specialized software.

Model development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be employed to build a mathematical equation that correlates a selection of the calculated descriptors with the observed property. nih.gov

Model validation: The predictive power of the developed QSAR model would be rigorously assessed using statistical metrics and validation techniques to ensure its reliability.

While a specific QSAR model for this compound concerning its chemical reactivity or physical properties is not available, theoretical calculations such as Density Functional Theory (DFT) can provide insights into its structural and electronic properties. nih.govsemanticscholar.org These calculated parameters, in turn, could serve as descriptors in a broader QSAR analysis of related compounds.

Below is a hypothetical data table illustrating the types of descriptors that could be used in a QSAR model for a series of pyridinecarbonitrile derivatives. Please note that the values for this compound are purely illustrative as a specific QSAR study is not available.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Dipole Moment (Debye) |

| Pyridine-2-carbonitrile (B1142686) | 104.11 | 0.85 | 36.68 | 4.21 |

| 6-Methylpyridine-2-carbonitrile | 118.14 | 1.28 | 36.68 | 4.15 |

| 3-Phenylpyridine-2-carbonitrile | 180.21 | 2.55 | 36.68 | 4.58 |

| This compound | 194.24 | 2.98 | 36.68 | 4.52 |

Advanced Research Applications in Chemical and Materials Science

Development of Fluorescent Molecular Sensors and Probes

The development of fluorescent molecular sensors is a significant area of research, with applications ranging from environmental monitoring to real-time analysis of chemical processes. Pyridine-based compounds are particularly valuable in this field due to their inherent photophysical properties.

The design of luminescent sensors based on the pyridine (B92270) framework relies on several key photophysical mechanisms. The pyridine ring itself is an electron-deficient system, which can be strategically functionalized with electron-donating and electron-accepting groups to create molecules with tailored fluorescent properties. The lone pair of electrons on the pyridine nitrogen atom plays a crucial role, often acting as a binding site for metal ions or other analytes. researchgate.netmdpi.com This interaction can modulate the electronic structure of the molecule and, consequently, its fluorescence emission.

Common design principles for pyridine-based fluorescent sensors include:

Photoinduced Electron Transfer (PET): In a PET sensor, a fluorophore is linked to a receptor unit (e.g., the pyridine nitrogen). In the "off" state, the fluorescence of the fluorophore is quenched by electron transfer from the receptor. Upon binding of an analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): ICT-based sensors typically feature a donor-π-acceptor (D-π-A) structure. The pyridine-carbonitrile moiety can act as a potent acceptor. Changes in the local environment, such as polarity or the binding of an analyte, can affect the energy of the ICT state, resulting in a shift in the emission wavelength (a ratiometric response) or a change in fluorescence intensity.

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon chelation with a metal ion. The binding event restricts intramolecular rotations or vibrations that would otherwise provide non-radiative decay pathways, thus enhancing the quantum yield of fluorescence. Pyridine derivatives are excellent ligands for inducing CHEF responses, particularly for detecting toxic heavy metal ions. mdpi.comresearchgate.net

The fluorescence properties of these sensors are highly sensitive to their microenvironment, a characteristic that makes them powerful analytical tools. mdpi.com

While direct studies on 6-Methyl-3-phenylpyridine-2-carbonitrile for monitoring photopolymerization were not prominently found, extensive research on closely related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives demonstrates the immense potential of this class of compounds. mdpi.comnih.govsigmaaldrich.com These pyridine-based molecular probes are used in Fluorescence Probe Technology (FPT) to monitor the progress of various types of photopolymerization, including free-radical, cationic, and thiol-ene polymerizations. mdpi.com

The underlying principle is the sensitivity of the probe's fluorescence to changes in the viscosity and polarity of its microenvironment. As monomers are converted into a polymer network, the viscosity of the medium increases dramatically. This change hinders intramolecular rotation within the fluorescent probe, leading to a significant shift in its fluorescence spectrum, typically a blue shift (to shorter wavelengths), and an increase in fluorescence intensity. mdpi.com By monitoring these spectral changes in real-time, the kinetics of the polymerization process can be accurately determined.

Research has shown that these pyridine-carbonitrile derivatives are significantly more sensitive than commercially available probes. mdpi.comsigmaaldrich.com Furthermore, these compounds can play a dual role. They not only act as sensors but can also function as long-wavelength co-initiators for photopolymerization when used with diphenyliodonium (B167342) salts, accelerating the process at wavelengths where the primary initiator is inactive. mdpi.comnih.gov

| Polymerization Type | Observed Fluorescence Change | Monitoring Parameter | Key Advantage |

|---|---|---|---|

| Free-Radical | Spectrum shifts to shorter wavelengths | Fluorescence Intensity Ratio (R) | High sensitivity from the start of the process |

| Thiol-Ene | Spectrum shifts to shorter wavelengths | Fluorescence Intensity Ratio (R) | Clear reaction to changes from t=0 |

| Cationic | Complex response; can also act as co-initiator | Reciprocal Fluorescence Intensity Ratio (1/R) | Dual role as sensor and accelerator |

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

Pyridine derivatives, including functionalized carbonitriles, are fundamental building blocks in organic synthesis. mdpi.com The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other moieties, such as amines, amides, or aldehydes, making it a valuable intermediate. acs.org

For instance, research on the synthesis of 2-methyl-6-phenylnicotinonitrile (B1627519) (an isomer of the title compound) demonstrates that the nitrile group can be readily reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) or converted to an amide via hydrolysis with hydrogen peroxide. acs.org These transformations open pathways to a wide array of more complex molecules. Pyridinecarbonitriles are also used as precursors in the synthesis of fused heterocyclic systems like pyridopyrimidines and pyridotriazines, which are of interest in medicinal chemistry. researchgate.net The synthesis of terpyridines, which are important ligands in coordination chemistry and materials science for creating metal-organic frameworks (MOFs), can also utilize pyridine-based starting materials. mdpi.com

Contribution to the Field of Organic Semiconductor Research

Pyridine-containing molecules are increasingly being investigated for their potential in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The electron-deficient nature of the pyridine ring makes these compounds suitable candidates for electron-transporting materials (ETMs) or as electron-accepting units in donor-acceptor type semiconductors. rsc.orgacs.org

The chemical design of pyridine-based organic semiconductors focuses on tuning their frontier molecular orbital (HOMO and LUMO) energy levels. rsc.org For a compound like this compound, the key structural components would contribute as follows:

Pyridine Ring: Acts as the core electron-deficient unit, facilitating electron transport and providing a deep HOMO level to block holes. rsc.org

Nitrile Group (-CN): A strong electron-withdrawing group that further lowers the LUMO energy level, which is crucial for efficient electron injection from the cathode in electronic devices.

Phenyl Group (-C₆H₅): This aromatic substituent extends the π-conjugation of the molecule, which can influence charge mobility and molecular packing in the solid state.

Methyl Group (-CH₃): An electron-donating group that can slightly raise the HOMO/LUMO levels. It also influences the molecule's solubility and film-forming properties.

By strategically modifying these components, chemists can design materials with optimized charge transport properties, high thermal stability, and good film-forming capabilities, which are all essential for high-performance organic electronic devices. rsc.orgresearchgate.netgoogle.com

| Structural Component | Primary Electronic Role | Impact on Device Performance |

|---|---|---|

| Pyridine Core | Electron-deficient unit | Promotes electron transport; hole blocking |

| Nitrile Group | Strong electron-withdrawing group | Lowers LUMO for efficient electron injection |

| Phenyl Group | Extends π-conjugation | Influences charge mobility and solid-state packing |

| Methyl Group | Weak electron-donating group | Improves solubility and film morphology |

Applications in Chemo- and Biosensor Development

Beyond monitoring polymerization, the pyridine-carbonitrile scaffold is a promising platform for developing chemo- and biosensors for the selective detection of various analytes, particularly metal ions. The nitrogen atoms of both the pyridine ring and the nitrile group can act as coordination sites for metal ions. mdpi.com

The design of such sensors leverages the principles described in section 6.1.1. For example, a pyridine-based imine-linked chemosensor was developed that showed high selectivity for lead ions (Pb²⁺) over a range of other transition metal ions. researchgate.netnih.gov Another study reported a pyridine derivative that could be used in a fluorescence array sensor to identify toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of a specific metal ion to the pyridine-based ligand induces a unique and measurable change in the fluorescence signal, allowing for selective detection. researchgate.net

The chemical recognition ability of these sensors is dictated by the specific geometry and electronic properties of the binding pocket created by the ligand. The combination of the pyridine ring and other functional groups in this compound provides a framework that could be adapted for the selective recognition of specific environmental or industrial analytes.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of highly substituted pyridines is a central theme in organic chemistry, and future efforts will increasingly prioritize green and sustainable methodologies. researchgate.net Traditional synthetic routes often involve harsh conditions, stoichiometric reagents, and complex purification processes. acs.org The exploration of novel pathways aims to overcome these limitations by improving efficiency, minimizing waste, and utilizing environmentally benign starting materials and catalysts.

Future research will likely focus on expanding the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer advantages like high surface area, tunable porosity, and ease of separation and recyclability. acs.org One-pot multicomponent reactions (MCRs) are another promising avenue, providing a facile and economical way to construct complex multi-aryl-substituted pyridines from simple, readily available reactants in a single step, often under solvent-free conditions and with only water as a byproduct. acs.orgresearchgate.netnih.gov These methods significantly reduce reaction times and improve yields compared to conventional approaches. nih.gov The development of sustainable syntheses using innovative reaction media, such as eutectic mixtures, is also an active area of research. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages for Pyridine (B92270) Carbonitrile Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Catalysis (e.g., MOFs) | Recyclable, non-corrosive, high surface area, tunable porosity. | Increased efficiency, reduced catalyst waste, cost-effective, and environmentally friendly. | acs.org |

| One-Pot Multicomponent Reactions (MCRs) | Multiple bonds formed in a single operation from simple precursors. | High atom economy, reduced purification steps, time and energy savings, and access to diverse structures. | acs.orgresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Improved yields and faster reaction rates compared to conventional heating. | nih.gov |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | Reduced environmental impact, simplified work-up, and potential for cost savings. | acs.orgresearchgate.net |

Investigation of Uncharted Reactivity Patterns and Selectivities

While the fundamental reactivity of the pyridine ring and the cyano group is well-established, there remains significant scope for discovering novel transformations and achieving higher levels of selectivity. The 2-cyanopyridine (B140075) moiety is a versatile intermediate, with the cyano group providing a reactive handle for various chemical transformations, including nucleophilic additions and cycloadditions. rsc.orgnih.gov

Future investigations will likely delve into uncovering unprecedented reactivity patterns by employing novel catalytic systems. For instance, the use of rare-earth metal complexes has revealed unique C–H activation and bond cleavage pathways in pyridine derivatives. nih.gov Research into the direct C–H functionalization of the pyridine ring is a key area, as it offers a more atom-economical approach to creating complex molecules compared to traditional methods that require pre-functionalized precursors. rsc.org Exploring the reactivity of 2-cyanopyridines with various nucleophiles under mild, aqueous conditions continues to be an area of interest, particularly for applications in bioconjugation. rsc.orgnih.gov The systematic study of how different substituents on the pyridine ring influence reactivity and selectivity will be crucial for designing tailored synthetic strategies. frontiersin.org

Integration with Advanced Machine Learning and AI in Chemical Discovery

Development of New Functional Organic Materials Based on Pyridine Carbonitriles

Pyridine carbonitrile derivatives are emerging as highly promising building blocks for a new generation of functional organic materials due to their unique electronic and photophysical properties. mdpi.com The combination of the electron-accepting pyridine-carbonitrile core with various electron-donating groups allows for the fine-tuning of material properties for specific applications. acs.org

A significant area of development is in organic light-emitting diodes (OLEDs). Novel pyridine-carbonitrile derivatives are being designed as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLED devices. acs.orgresearchgate.net These materials are also being explored as hole-transporting materials in OLEDs, demonstrating stable performance and reduced efficiency roll-off. nih.gov Beyond electronics, pyridine-based polymers are being developed for environmental applications, such as the efficient removal of pollutants from water. nih.govresearchgate.net The versatility of the pyridine carbonitrile scaffold suggests that it could be incorporated into a wide range of materials, including sensors, solar cells, and catalysts.

| Material Type | Key Feature/Property | Potential Application | Reference |

|---|---|---|---|

| TADF Emitters | Small singlet-triplet energy splitting, high photoluminescence quantum yield. | High-efficiency Organic Light-Emitting Diodes (OLEDs) for displays and lighting. | acs.orgresearchgate.net |

| Hole-Transporting Materials | Suitable HOMO energy levels, high thermal stability. | Improved performance and stability of OLEDs. | nih.gov |

| Functional Polymers | High adsorption capacity, selectivity. | Removal of radioactive waste and other pollutants from water. | nih.govresearchgate.net |

| Coordination Compounds | Versatile coordination modes via pyridine and cyano nitrogens. | Catalysis, medicinal chemistry, and magnetic materials. | mdpi.com |

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and characterization with computational modeling is becoming indispensable in modern chemistry. This integrated approach provides deeper insights into molecular structure, reactivity, and properties that are often difficult to obtain through experiments alone. rsc.orgscilit.comcapes.gov.br

For pyridine carbonitriles, computational methods like Density Functional Theory (DFT) can be used to predict reaction mechanisms, calculate spectroscopic data, and understand the electronic structure of novel compounds. researchgate.net These theoretical predictions can guide the design of experiments, saving time and resources. nih.gov For example, computational studies can help rationalize the binding affinities of pyridine-based ligands to metal centers or predict the photophysical properties of new materials before they are synthesized. nih.govkisti.re.kr Molecular dynamics simulations can provide insights into the behavior of materials in different environments, such as the interaction of pyridine-based polymers with solvents or the stability of covalent organic frameworks. acs.org This iterative cycle of computational prediction and experimental validation allows for a more rational and efficient approach to the discovery and optimization of new molecules and materials based on the 6-Methyl-3-phenylpyridine-2-carbonitrile scaffold. semanticscholar.orgresearchgate.net

Q & A

Q. What synthetic methodologies are most effective for preparing 6-methyl-3-phenylpyridine-2-carbonitrile, and how do their yields and conditions compare?

Answer: The compound can be synthesized via multi-step routes, including cyclization of β-aminoesters with nitrile-containing precursors or condensation reactions. Key methods include:

Optimization Tips:

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Answer: A combination of spectroscopic and crystallographic techniques is recommended:

Advanced Tip:

- Use single-crystal X-ray diffraction to resolve hydrogen-bonding networks and non-covalent interactions critical for biological activity .

Advanced Research Questions

Q. What experimental strategies are employed to evaluate the biological activity of this compound?

Answer: Biological screening typically involves:

- Enzyme inhibition assays: Measure IC values against target enzymes (e.g., kinases) using fluorescence-based kinetics .

- Cellular uptake studies: Use radiolabeled analogs (e.g., -labeled nitrile) to quantify intracellular accumulation .

- In vivo toxicity profiling: Assess acute toxicity in model organisms (e.g., zebrafish) at 10–100 µM concentrations .

Data Contradictions:

- Discrepancies in IC values may arise from assay conditions (e.g., pH, co-solvents). Validate results using orthogonal methods (e.g., SPR vs. fluorescence) .

Q. How can mechanistic insights into the synthesis of this compound be gained using computational chemistry?

Answer:

- DFT calculations: Model transition states to identify rate-limiting steps (e.g., cyclization barriers) .

- Solvent effects: Simulate polarizable continuum models (PCM) to optimize dielectric environments for nitrile formation .

- Reaction pathway mapping: Compare energy profiles of microwave vs. thermal reactions to explain yield differences .

Case Study:

Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?

Answer:

- Reproducibility checks: Replicate assays in independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .

- Structural analogs: Synthesize derivatives with modified substituents (e.g., CF instead of CH) to isolate SAR trends .

- Meta-analysis: Compare datasets across publications to identify outliers or methodological biases .

Example:

- Variability in cytotoxicity may stem from differences in cell line viability assays (e.g., MTT vs. resazurin). Use multiple assays for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.